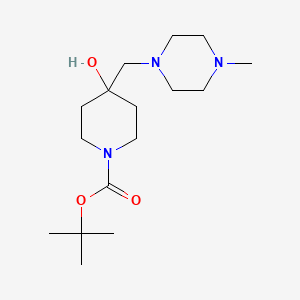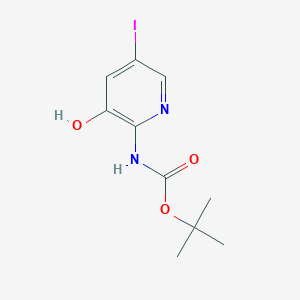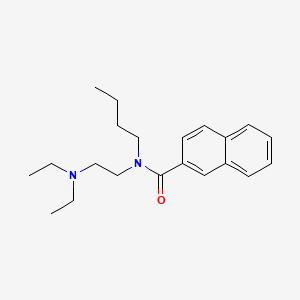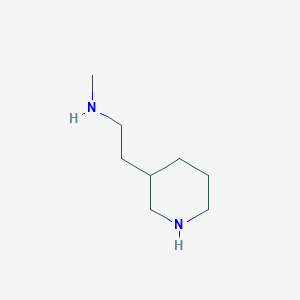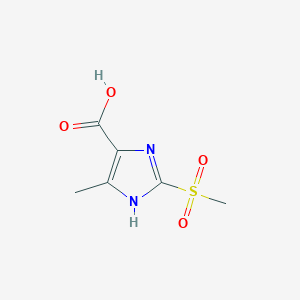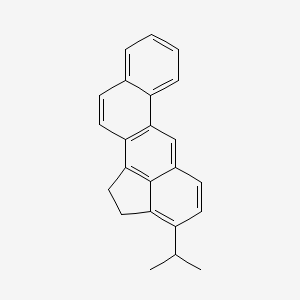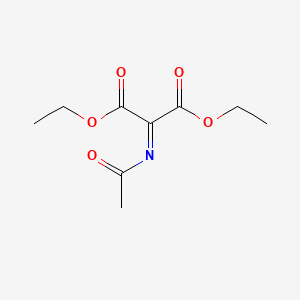
Propanedioic acid, (acetylimino)-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, (acetylimino)-, diethyl ester: is a chemical compound with the molecular formula C9H15NO5 and a molecular weight of 217.2191 g/mol . It is also known by several other names, including Diethyl acetamidomalonate and Diethyl 2-acetamidomalonate . This compound is a derivative of malonic acid and is used in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Propanedioic acid, (acetylimino)-, diethyl ester can be synthesized through the reaction of diethyl malonate with acetamide under specific conditions. The reaction typically involves the use of a base such as sodium ethoxide to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves the esterification of malonic acid derivatives with ethanol in the presence of an acid catalyst. This process ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Propanedioic acid, (acetylimino)-, diethyl ester can undergo substitution reactions where the acetylamino group is replaced by other functional groups.
Hydrolysis: This compound can be hydrolyzed to produce malonic acid derivatives and acetamide.
Alkylation: The compound can be alkylated at the alpha position to form various substituted derivatives.
Common Reagents and Conditions:
Bases: Sodium ethoxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, water.
Major Products Formed:
Malonic acid derivatives: Through hydrolysis.
Substituted malonates: Through alkylation and substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: Propanedioic acid, (acetylimino)-, diethyl ester is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme mechanisms and metabolic pathways involving malonic acid derivatives .
Medicine: It is utilized in the synthesis of certain drugs, including those with anti-inflammatory and analgesic properties .
Industry: The compound is employed in the production of polymers and resins, where it acts as a building block for more complex molecules .
Mecanismo De Acción
The mechanism of action of propanedioic acid, (acetylimino)-, diethyl ester involves its ability to participate in nucleophilic substitution and addition reactions. The acetylamino group can be targeted by nucleophiles, leading to the formation of various substituted products. The compound can also undergo hydrolysis to release malonic acid derivatives, which are key intermediates in many biochemical pathways .
Comparación Con Compuestos Similares
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl acetamidomalonate: Another derivative of malonic acid with similar properties and uses.
Uniqueness: Propanedioic acid, (acetylimino)-, diethyl ester is unique due to its acetylamino group, which provides additional reactivity and versatility in chemical synthesis. This makes it particularly valuable in the preparation of complex organic molecules and pharmaceuticals .
Propiedades
Número CAS |
81357-07-5 |
|---|---|
Fórmula molecular |
C9H13NO5 |
Peso molecular |
215.20 g/mol |
Nombre IUPAC |
diethyl 2-acetyliminopropanedioate |
InChI |
InChI=1S/C9H13NO5/c1-4-14-8(12)7(10-6(3)11)9(13)15-5-2/h4-5H2,1-3H3 |
Clave InChI |
VVRHQNQHWYZYJN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=NC(=O)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


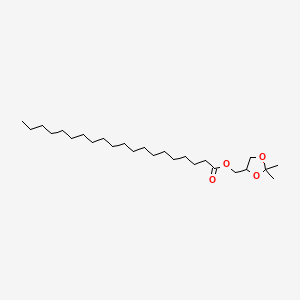
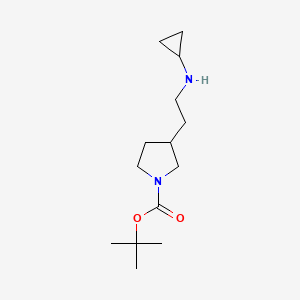
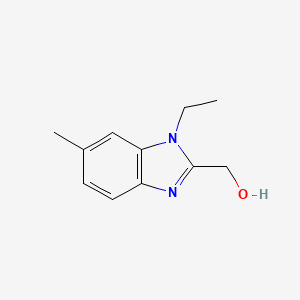
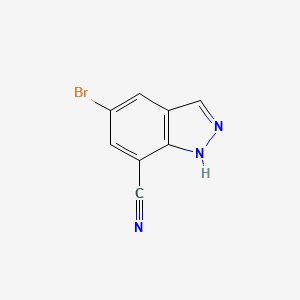
![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide](/img/structure/B13978880.png)
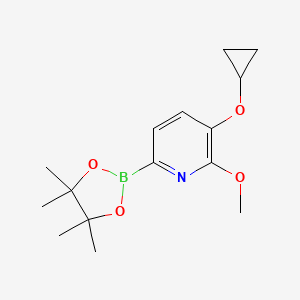
![2-[1-(3-Chloro-benzyl)-piperidin-4-yl]-1H-benzoimidazole](/img/structure/B13978895.png)
